molecular formula C14H13F3N4O4S B14599266 7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-88-6

7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14599266
CAS No.: 60167-88-6
M. Wt: 390.34 g/mol
InChI Key: KWORMXAKHZRPAS-UHFFFAOYSA-N
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Description

7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of a cyclohexylsulfanyl group, two nitro groups, and a trifluoromethyl group attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common approach includes the nitration of a suitable benzimidazole derivative, followed by the introduction of the trifluoromethyl group and the cyclohexylsulfanyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be performed using reagents such as trifluoromethyl iodide in the presence of a base like cesium fluoride

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency and scalability of the process. The use of flow chemistry techniques can also minimize the formation of by-products and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

60167-88-6

Molecular Formula

C14H13F3N4O4S

Molecular Weight

390.34 g/mol

IUPAC Name

7-cyclohexylsulfanyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C14H13F3N4O4S/c15-14(16,17)13-18-10-8(20(22)23)6-9(21(24)25)12(11(10)19-13)26-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,18,19)

InChI Key

KWORMXAKHZRPAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C3=C2NC(=N3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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